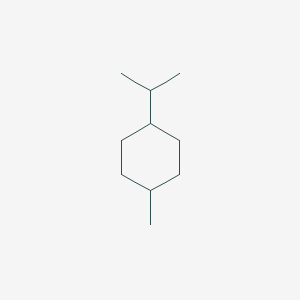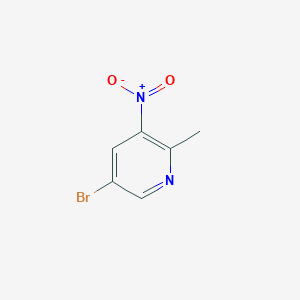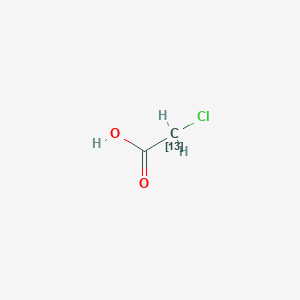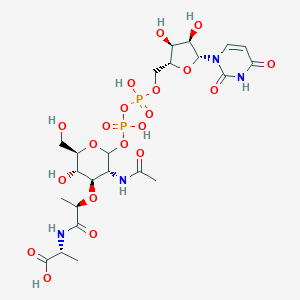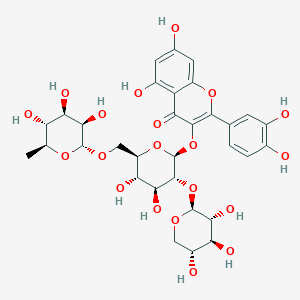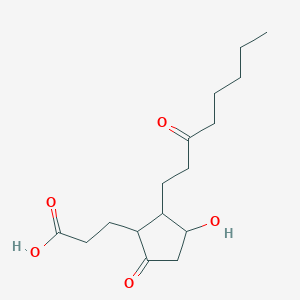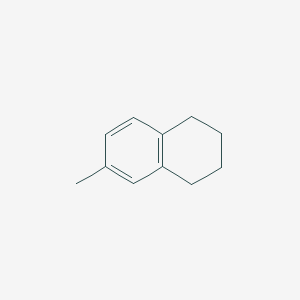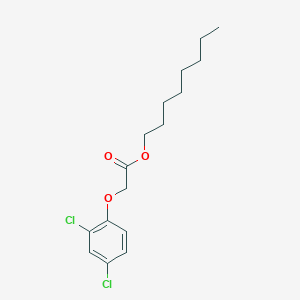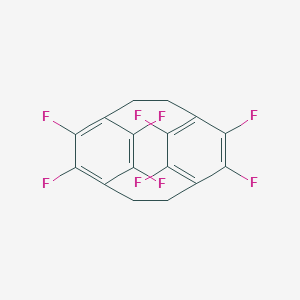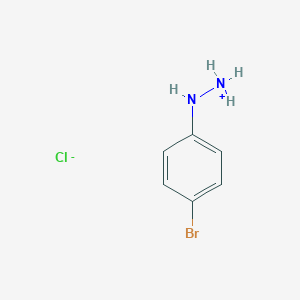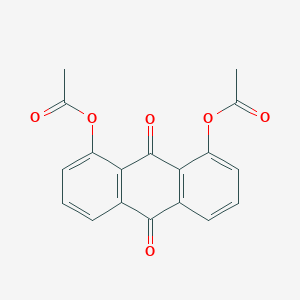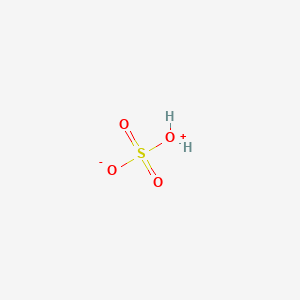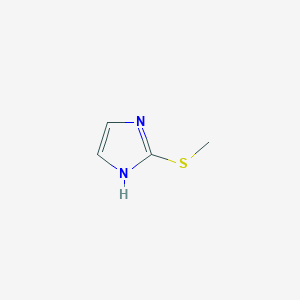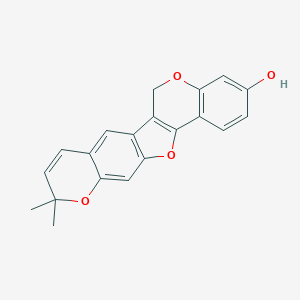
Anhydrotuberosin
Overview
Description
Anhydrotuberosin is a natural flavanone compound isolated from the roots of Pueraria lobata, a plant belonging to the Fabaceae family . It is a colorless crystalline solid with a sweet taste and exhibits various biological activities, including antioxidant, anti-inflammatory, and antimicrobial properties .
Mechanism of Action
Target of Action
Anhydrotuberosin, a natural compound isolated from Pueraria tuberosa, primarily targets the inducible nitric oxide synthase (iNOS) protein . iNOS is an enzyme that plays a crucial role in the production of nitric oxide (NO), a molecule involved in various physiological and pathological processes, including inflammation and immune response .
Mode of Action
This compound interacts with iNOS, significantly inhibiting its expression . This interaction results in a decrease in the production of NO, thereby modulating the inflammatory response . The inhibition of iNOS by this compound is concentration-dependent .
Biochemical Pathways
The primary biochemical pathway affected by this compound is the nitric oxide synthase pathway. By inhibiting iNOS, this compound reduces the production of NO, a key mediator in inflammation and immune response . This action can have downstream effects on various cellular processes, including cell signaling and vascular tone regulation.
Result of Action
The primary molecular effect of this compound’s action is the inhibition of iNOS expression, leading to a decrease in NO production . On a cellular level, this can result in reduced inflammation and modulation of immune response .
Biochemical Analysis
Biochemical Properties
Anhydrotuberosin interacts with various enzymes, proteins, and other biomolecules in biochemical reactions. It has been found to have antioxidant properties, suggesting that it may interact with enzymes involved in oxidative stress
Cellular Effects
This compound has been reported to have anti-inflammatory and antibacterial effects, suggesting that it may influence cell function
Molecular Mechanism
It is known to exert its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression
Preparation Methods
Synthetic Routes and Reaction Conditions: Anhydrotuberosin can be synthesized from 10,10-dimethyl-6H,10H-chromeno[6’,7’:4,5]furo[3,2-c]chromen-3-yl methyl ether . The synthesis involves several steps, including the formation of the chromeno-furo-chromen structure followed by methylation and subsequent dehydrogenation to yield this compound .
Industrial Production Methods: Industrial production of this compound primarily involves the extraction and purification from the roots of Pueraria lobata. The process includes soaking, grinding, and sieving the plant material, followed by chemical separation and purification to obtain high-purity this compound .
Chemical Reactions Analysis
Types of Reactions: Anhydrotuberosin undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form quinones and other oxidized derivatives.
Reduction: Reduction reactions can convert this compound to its corresponding dihydro derivatives.
Substitution: Substitution reactions, particularly electrophilic aromatic substitution, can introduce various functional groups into the this compound molecule.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Electrophilic reagents like bromine and chlorinating agents are commonly employed.
Major Products Formed:
Oxidation: Quinones and other oxidized derivatives.
Reduction: Dihydro derivatives.
Substitution: Halogenated this compound derivatives.
Scientific Research Applications
Anhydrotuberosin has a wide range of scientific research applications:
Comparison with Similar Compounds
Anhydrotuberosin is unique among flavanones due to its specific structural features and biological activities. Similar compounds include:
Tuberosin: Another flavanone with similar antioxidant and anti-inflammatory properties.
Daidzein: An isoflavone with estrogenic activity and antioxidant properties.
Genistein: An isoflavone known for its anticancer and antioxidant activities.
Compared to these compounds, this compound exhibits a broader range of biological activities and is particularly noted for its potent antioxidant and anti-inflammatory effects .
Properties
IUPAC Name |
7,7-dimethyl-8,12,20-trioxapentacyclo[11.8.0.02,11.04,9.014,19]henicosa-1(13),2(11),3,5,9,14(19),15,17-octaen-17-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H16O4/c1-20(2)6-5-11-7-14-15-10-22-17-8-12(21)3-4-13(17)19(15)23-18(14)9-16(11)24-20/h3-9,21H,10H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JKBQWLWECJXFBS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C=CC2=CC3=C(C=C2O1)OC4=C3COC5=C4C=CC(=C5)O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H16O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is Anhydrotuberosin and where is it found?
A1: this compound is a pterocarpene, a type of natural compound often found in plants. It was isolated from the ethyl acetate extract of Hymenolobium petraeum wood, commonly known as "angelim-pedra". [] This species is known for its use in traditional medicine and for its durable timber. []
Q2: Does this compound exhibit any biological activity?
A2: Yes, this compound demonstrated larvicidal activity against Aedes aegypti larvae. In laboratory tests, a concentration of 100 ppm caused 71 ± 8% mortality, while lower concentrations (50 ppm and 10 ppm) resulted in 43 ± 6% and 18 ± 2% mortality, respectively. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


